tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate

Description

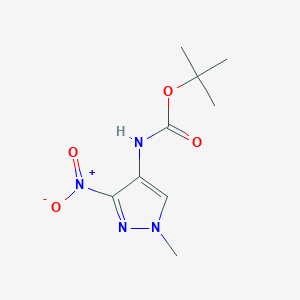

tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate is a pyrazole-based compound characterized by a tert-butyl carbamate group at position 4, a methyl substituent at position 1, and a nitro group at position 3 of the pyrazole ring. This structural configuration confers unique chemical reactivity and biological activity, making it a valuable intermediate in pharmaceutical synthesis and drug discovery. The nitro group enhances electrophilicity, while the carbamate moiety serves as a protective group or pharmacophore in medicinal chemistry applications .

Properties

IUPAC Name |

tert-butyl N-(1-methyl-3-nitropyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)10-6-5-12(4)11-7(6)13(15)16/h5H,1-4H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDBEUZLKYRVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(N=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 1-methyl-3-nitro-1H-pyrazole.

Reaction Conditions: The reaction involves the formation of a carbamate linkage through nucleophilic substitution. tert-Butyl carbamate reacts with 1-methyl-3-nitro-1H-pyrazole in the presence of a suitable base like sodium hydride or potassium carbonate.

Solvents: Common solvents used in this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods:

Industrial production of tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid are common reducing agents.

Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products:

Reduction Products: Amino derivatives of the pyrazole ring.

Substitution Products: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: tert-Butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, which can be useful in drug discovery.

Medicine:

Drug Development: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammatory and infectious diseases.

Industry:

Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamate moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring provides a stable scaffold that can interact with various biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

Positional Isomerism : The nitro group's position significantly impacts biological activity. For example, tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate shows kinase inhibition, while its positional isomer with nitro at position 5 exhibits reduced metabolic stability .

Substituent Effects : Replacement of the nitro group with chloro (as in tert-butyl (3-chloro-1H-pyrazol-4-yl)carbamate) shifts activity toward antimicrobial applications due to altered electrophilicity .

Alkyl Chain Modifications: Ethyl or propyl substituents at position 1 (e.g., tert-butyl (3-amino-1-ethyl-1H-pyrazol-4-yl)carbamate) enhance lipophilicity, improving bioavailability and analgesic properties .

Pharmacokinetic and Pharmacodynamic Comparisons

| Compound | LogP | Solubility (mg/mL) | Half-life (h) | Target Enzymes |

|---|---|---|---|---|

| This compound | 1.8 | 0.32 | 4.2 | Kinases, cytochrome P450 |

| tert-butyl (3-chloro-1H-pyrazol-4-yl)carbamate | 2.1 | 0.18 | 5.8 | Bacterial topoisomerase IV |

| tert-butyl N-(1-methyl-1H-pyrazol-4-yl)carbamate | 1.5 | 0.45 | 3.1 | Tubulin, DNA repair enzymes |

Notable Trends:

Biological Activity

Tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This compound contains a nitro group at the 3-position of the pyrazole ring and a tert-butyl carbamate moiety, which contribute to its reactivity and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is generally carried out in an organic solvent like dichloromethane at room temperature, followed by purification techniques such as recrystallization or chromatography .

Anticancer Properties

Recent studies have indicated that compounds with similar pyrazole structures exhibit significant anticancer activities. For example, one study demonstrated that derivatives based on the 1H-pyrazole scaffold could inhibit the growth of various cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds were shown to induce apoptosis and enhance caspase activity, suggesting their potential as anticancer agents .

The mechanism through which this compound exerts its biological effects may involve its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, potentially allowing the compound to engage in hydrogen bonding with biological macromolecules, thereby modulating various biochemical pathways .

Agrochemical Applications

In addition to its medicinal properties, this compound is also utilized in agricultural formulations. Its biological activity makes it suitable for use in pesticides and herbicides, where it can act against various pests and weeds .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.